

Characterization of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**, a key intermediate in various synthetic applications, including drug development. Due to the limited availability of published raw spectral data for this specific compound, this document compiles its known physical properties and presents predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to guide researchers in their work.

Physicochemical Properties

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, with the CAS Number 156899-02-4, is a solid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[2]
Molecular Weight	252.27 g/mol	[1][3]
Melting Point	149-150 °C	[1]
Appearance	Solid	[1]
Purity	Typically >97%	[2]

Spectroscopic Data (Predicted)

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**. These predictions are based on the known spectral characteristics of its constituent functional groups: a 1,3-disubstituted benzene ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected hydrazine.

¹H NMR (Proton NMR) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~9.5	Singlet	1H	-NH-NH-Boc
~8.5	Singlet	1H	-NH-NH-Boc
~7.8	Singlet	1H	Ar-H (position 2)
~7.6	Doublet	1H	Ar-H (position 4 or 6)
~7.4	Triplet	1H	Ar-H (position 5)
~7.2	Doublet	1H	Ar-H (position 6 or 4)
1.45	Singlet	9H	-C(CH ₃) ₃

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)	Assignment
~167.0	-COOH
~155.0	-C=O (Boc)
~148.0	Ar-C (position 3)
~132.0	Ar-C (position 1)
~129.0	Ar-CH (position 5)
~122.0	Ar-CH (position 6)
~118.0	Ar-CH (position 4)
~114.0	Ar-CH (position 2)
~80.0	-C(CH ₃) ₃
~28.0	-C(CH ₃) ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3200	Medium	N-H stretch (Hydrazine)
~1720	Strong	C=O stretch (Boc carbonyl)
~1690	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic ring)
~1250, ~1160	Strong	C-O stretch (Boc and carboxylic acid)

Mass Spectrometry (MS)

m/z	Interpretation
252.11	[M] ⁺ (Molecular ion)
196.09	[M - C ₄ H ₈] ⁺ (Loss of isobutylene from Boc group)
152.06	[M - Boc] ⁺
135.04	[M - Boc - NH ₂] ⁺
121.03	[C ₇ H ₅ O ₂] ⁺ (Benzoyl cation)
57.07	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**.

Synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

This procedure is adapted from the synthesis of similar hydrazinylbenzoic acid derivatives.

- Diazotization of 3-Aminobenzoic Acid:
 - Suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water at 0 °C.
 - Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
 - Stir the reaction mixture for 1 hour at 0 °C to form the diazonium salt.
- Reduction to Hydrazine:
 - Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C.

- Add the cold diazonium salt solution to the tin(II) chloride solution dropwise.
- Stir the reaction mixture for 2 hours, allowing it to warm to room temperature. The product, 3-hydrazinylbenzoic acid hydrochloride, will precipitate.
- Filter the precipitate and wash with cold ethanol and diethyl ether.
- Boc Protection:
 - Dissolve the 3-hydrazinylbenzoic acid hydrochloride in a suitable solvent such as a mixture of dioxane and water.
 - Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride.
 - Add di-tert-butyl dicarbonate (Boc_2O) to the solution.
 - Stir the reaction mixture at room temperature overnight.
 - Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization.

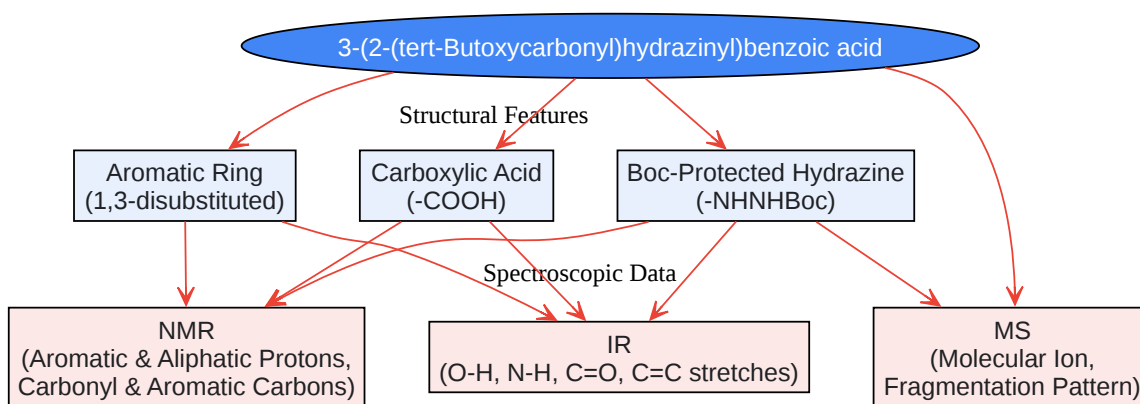
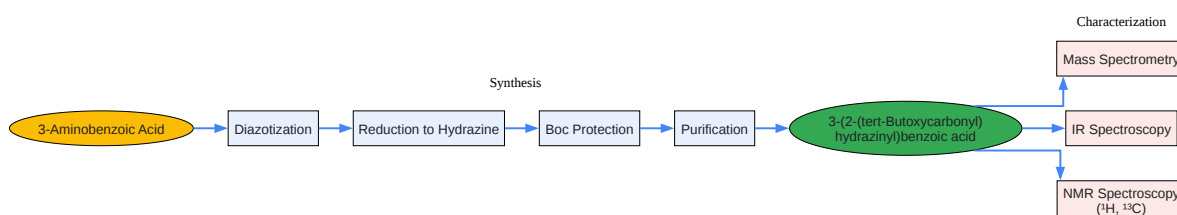
Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion.

Visualizations

Experimental Workflow for Characterization



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- To cite this document: BenchChem. [Characterization of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111995#3-2-tert-butoxycarbonyl-hydrazinyl-benzoic-acid-characterization-data-nmr-ir-ms]

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